[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid
Description
[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid (CAS: 2377607-97-9) is a boronic acid derivative featuring a trifluoromethyl group at the 3-position and a tert-butylcarbamoyl moiety at the 2-position of the phenyl ring. Its molecular formula is C₁₂H₁₄BF₃NO₂ (calculated from structural analogs in ). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners.
Key structural attributes:
- Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing effects.
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO3/c1-11(2,3)17-10(18)9-7(12(14,15)16)5-4-6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOPPAVVMVBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130215 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377607-97-9 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2377607-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable phenylboronic acid precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under radical or nucleophilic conditions . The tert-butylcarbamoyl group can be introduced via a reaction with tert-butyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which offers advantages in terms of efficiency, safety, and sustainability . Flow microreactor systems can be employed to introduce the tert-butylcarbamoyl group into various organic compounds, providing a versatile and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions typically involve mild temperatures and solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Major products formed from these reactions include biaryl compounds, boronic esters, and borane derivatives, which are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Chemistry
In chemistry, [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable reagent in cross-coupling reactions and the formation of carbon-carbon bonds .
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues
The following compounds share functional similarities (carbamoyl, trifluoromethyl, or tert-butyl groups) and are compared in Table 1:
Key Observations:
Reactivity and Stability
- Cross-Coupling Efficiency : Boronic acids with electron-withdrawing groups (e.g., CF₃) exhibit slower transmetallation due to decreased nucleophilicity, as demonstrated by the 35% yield in a ketone synthesis using 4-trifluorophenyboronic acid. The target compound’s trifluoromethyl group likely causes similar inefficiencies.
- Protodeboronation Resistance : Trifluoromethyl groups stabilize boronic acids against protodeboronation (a common side reaction), enhancing utility in harsh reaction conditions.
- Complexation with Diols : Steric bulk from tert-butylcarbamoyl may reduce binding affinity to diols compared to less hindered analogs (e.g., phenylboronic acid), as steric clashes destabilize boronate esters.
Biological Activity
[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBFNO
- CAS Number : 2377607-97-9
This compound features a boronic acid moiety, which is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of boronic acids, including derivatives similar to this compound. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes.
-
Mechanism of Action :
- Boronic acids are known to inhibit serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The interaction occurs through the formation of covalent bonds with serine residues in the active site of these enzymes .
- The specific mechanism for this compound remains under investigation, but similar compounds have shown effective binding to bacterial enzymes, leading to growth inhibition.
-
In Vitro Studies :
- In vitro tests have demonstrated that related compounds exhibit significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those for conventional antibiotics like ampicillin .
Case Studies
A recent investigation into the biological activity of phenylboronic acids highlighted their potential as antibacterial agents:
- Study Findings : A study on 5-trifluoromethyl-2-formyl phenylboronic acid showed moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus. The MIC for Bacillus cereus was notably lower than that of established antifungal agents like Tavaborole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
